molecular formula C10H13NO4S2 B1609301 Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate CAS No. 895261-88-8

Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate

Cat. No.: B1609301
CAS No.: 895261-88-8
M. Wt: 275.3 g/mol
InChI Key: BOASVJRRVWFFPU-UHFFFAOYSA-N
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Description

“Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H13NO4S2 . It is a product used for pharmaceutical testing . The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This ring is widely used by medicinal chemists to create compounds for treating human diseases .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 275.35 . Other physical and chemical properties are not specified in the available sources.

Scientific Research Applications

Overview

Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate is a compound with potential applications in various fields of scientific research. The related compounds and their derivatives have been explored for their pharmacological properties, synthetic utility, and potential in creating novel molecules with significant biological activities. Below are summaries of research findings that highlight the utility of compounds closely related to this compound in scientific research.

Pharmacological Characterization

One compound closely related, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been identified as a high-affinity antagonist selective for κ-opioid receptors, demonstrating potential for the treatment of depression and addiction disorders. Its ability to block κ-opioid and μ-opioid receptor-induced analgesia suggests significant therapeutic potential (Grimwood et al., 2011).

Synthetic Applications

The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates has been reported, providing a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This highlights the compound's role in the development of new molecules with potential pharmaceutical applications (Ruano, Fajardo, & Martín, 2005).

Potential in Medicinal Chemistry

A study on organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity demonstrates the compound's relevance in medicinal chemistry. The synthesis approach provides a rapid way to produce derivatives with significant biological activities, suggesting a broad application in drug development (Chen et al., 2009).

Electrophilic Reactions and Functionalization

Research into distant functionalization via incorporation of thiophene moieties in electrophilic reactions promoted by samarium diiodide exemplifies the versatility of thiophene-containing compounds. This study shows the potential of methyl thiophene-2-carboxylate derivatives in creating long-chain esters with remote hydroxyl and carboxyl groups, opening new avenues for synthetic chemistry applications (Yang et al., 2000).

Future Directions

The future directions for “Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate” and similar compounds could involve further exploration of the pyrrolidine scaffold for the design of new compounds with different biological profiles . This could potentially lead to the development of new drugs for the treatment of various diseases .

Properties

IUPAC Name

methyl 3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-15-10(12)9-8(4-7-16-9)17(13,14)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASVJRRVWFFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425867
Record name methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895261-88-8
Record name methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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